

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-ethoxyaniline

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Compound of Interest

Compound Name: 2-Bromo-6-ethoxyaniline

Cat. No.: B1373255

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Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of **2-bromo-6-ethoxyaniline** (CAS No. 1072945-59-5)[1][2][3]. As a valuable intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers and drug development professionals. Due to the limited availability of published experimental spectra for this specific compound, this guide will focus on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, detailed, field-proven protocols for acquiring high-quality spectroscopic data are provided, ensuring a self-validating system for researchers who may synthesize or work with this compound.

Introduction: The Structural Significance of 2-Bromo-6-ethoxyaniline

2-Bromo-6-ethoxyaniline is a disubstituted aniline with a molecular formula of $C_8H_{10}BrNO$ and a molecular weight of 216.08 g/mol [1][2]. The strategic placement of the bromo, ethoxy, and amino groups on the benzene ring makes it a versatile building block in organic synthesis. The electron-donating effects of the amino and ethoxy groups, combined with the electron-withdrawing and sterically hindering nature of the bromine atom, create a unique electronic and steric environment. This environment dictates the molecule's reactivity and its spectroscopic

signature. Accurate interpretation of its spectroscopic data is therefore crucial for confirming its identity and purity.

Below is the chemical structure of **2-Bromo-6-ethoxyaniline**:

Caption: Chemical structure of **2-Bromo-6-ethoxyaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Bromo-6-ethoxyaniline**, both ^1H and ^{13}C NMR will provide definitive information about its structure.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The ethoxy and amino groups are electron-donating, shielding the aromatic protons and shifting them upfield, while the bromine atom has a deshielding effect.

Table 1: Predicted ^1H NMR Data for **2-Bromo-6-ethoxyaniline** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.8 - 7.2	m	3H	Ar-H
~ 4.1	q	2H	-OCH ₂ CH ₃
~ 3.8	br s	2H	-NH ₂
~ 1.4	t	3H	-OCH ₂ CH ₃

Interpretation and Causality:

- Aromatic Protons (Ar-H):** The three aromatic protons will appear as a complex multiplet in the range of δ 6.8-7.2 ppm. Their exact chemical shifts and coupling patterns will depend on their positions relative to the three different substituents. Due to the unsymmetrical

substitution pattern, they are not chemically equivalent and will likely exhibit complex splitting.

- **Ethoxy Group (-OCH₂CH₃):** The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, resulting in a quartet around δ 4.1 ppm due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.4 ppm, shifted upfield as they are further from the electronegative oxygen.
- **Amine Protons (-NH₂):** The amine protons typically appear as a broad singlet around δ 3.8 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of this peak can be highly variable and is dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

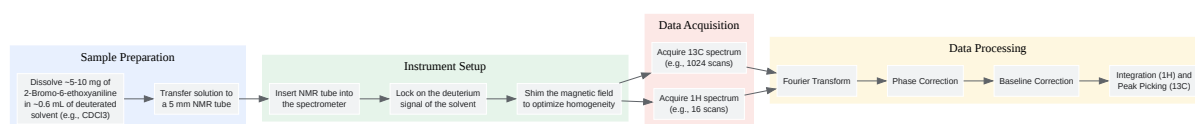
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The number of unique carbon signals will confirm the symmetry of the molecule.

Table 2: Predicted ¹³C NMR Data for **2-Bromo-6-ethoxyaniline** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 145-150	C-OEt
~ 140-145	C-NH ₂
~ 125-130	C-H (aromatic)
~ 120-125	C-H (aromatic)
~ 115-120	C-H (aromatic)
~ 110-115	C-Br
~ 64	-OCH ₂ CH ₃
~ 15	-OCH ₂ CH ₃

Interpretation and Causality:

- **Aromatic Carbons:** Six distinct signals are expected for the six aromatic carbons due to the lack of symmetry. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-OEt and C-NH₂) will be the most downfield-shifted. The carbon attached to the bromine (C-Br) will also be downfield-shifted, though typically less so than carbons attached to oxygen or nitrogen. The remaining three aromatic C-H carbons will appear in the typical aromatic region.
- **Ethoxy Group Carbons:** The methylene carbon (-OCH₂-) will appear around δ 64 ppm, deshielded by the adjacent oxygen. The methyl carbon (-CH₃) will be found significantly upfield, around δ 15 ppm.



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Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

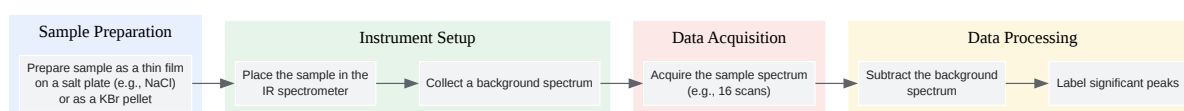
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for **2-Bromo-6-ethoxyaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium, broad	N-H stretching (amine)
3050-3000	Medium	C-H stretching (aromatic)
2980-2850	Medium to strong	C-H stretching (aliphatic)
1620-1580	Strong	N-H bending (amine)
1500-1400	Medium to strong	C=C stretching (aromatic)
1250-1200	Strong	C-O stretching (aryl ether)
1100-1000	Medium	C-N stretching (amine)
600-500	Medium	C-Br stretching

Interpretation and Causality:

- **N-H Vibrations:** The presence of the primary amine group will give rise to two characteristic N-H stretching bands in the 3400-3200 cm⁻¹ region, which are often broad due to hydrogen bonding. A strong N-H bending vibration is also expected around 1620-1580 cm⁻¹.
- **C-H Vibrations:** Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group will be observed below 3000 cm⁻¹.
- **Aromatic and Ether Linkages:** The C=C stretching vibrations of the aromatic ring will be visible in the 1500-1400 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the aryl ether will be prominent around 1250-1200 cm⁻¹.
- **C-Br Vibration:** The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹, which can sometimes be difficult to assign definitively.



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Caption: Standard workflow for IR data acquisition.

Mass Spectrometry (MS)

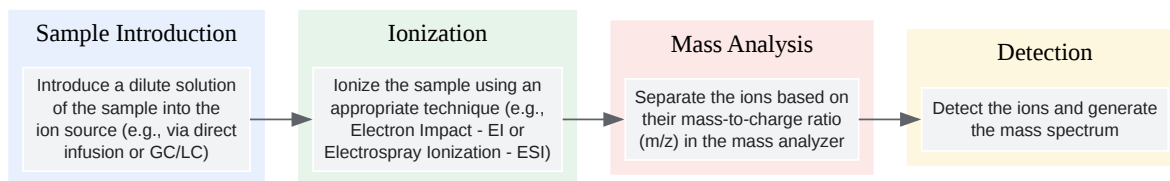
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data for **2-Bromo-6-ethoxyaniline**

m/z	Interpretation
215, 217	Molecular ion peak (M^+ , $M+2^+$)
186, 188	$[M - C_2H_5]^+$
136	$[M - Br]^+$
108	$[M - Br - C_2H_4]^+$

Interpretation and Causality:

- Molecular Ion Peak:** The most important feature will be the molecular ion peak. Due to the presence of a bromine atom, which has two major isotopes (^{79}Br and ^{81}Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M^+ and $M+2^+$) of nearly equal intensity at m/z 215 and 217. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.
- Fragmentation Pattern:** The molecule is expected to fragment in predictable ways. Loss of the ethyl group from the ethoxy moiety would result in a fragment at m/z 186 and 188. Loss of the bromine atom would give a fragment at m/z 136. Subsequent fragmentation of this ion by loss of ethene would lead to a fragment at m/z 108.



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Caption: General workflow for mass spectrometry analysis.

Conclusion

While experimental spectroscopic data for **2-bromo-6-ethoxyaniline** is not widely available, a comprehensive understanding of its expected spectroscopic features can be derived from fundamental principles and comparison with analogous structures. This guide provides researchers and drug development professionals with a robust framework for the characterization of this important synthetic intermediate. The predicted NMR, IR, and MS data, along with the detailed protocols, will aid in the confirmation of its structure and purity, ensuring the integrity of subsequent research and development activities.

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